molecular formula C7H3BrIN B597707 2-Bromo-6-iodobenzonitrile CAS No. 1245648-93-4

2-Bromo-6-iodobenzonitrile

Cat. No.: B597707
CAS No.: 1245648-93-4
M. Wt: 307.916
InChI Key: LXIBANSYVFWOAR-UHFFFAOYSA-N
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Description

2-Bromo-6-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 6 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

2-Bromo-6-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Future Directions

While specific future directions for 2-Bromo-6-iodobenzonitrile are not available in the retrieved data, compounds like this are often used in organic synthesis and could be used to create a variety of complex molecules for potential use in pharmaceuticals, agrochemicals, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodobenzonitrile can be synthesized through a multi-step process involving the bromination and iodination of benzonitrile. One common method involves the bromination of 2-iodobenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted benzonitriles
  • Biaryl compounds
  • Various oxidized or reduced derivatives

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodobenzonitrile involves its interaction with specific molecular targets. The bromine and iodine atoms provide sites for electrophilic and nucleophilic interactions, allowing the compound to participate in various chemical reactions. The nitrile group can also interact with enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • 2-Bromo-4-iodobenzonitrile
  • 2-Chloro-6-iodobenzonitrile
  • 2-Fluoro-6-iodobenzonitrile

Uniqueness: 2-Bromo-6-iodobenzonitrile is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and research applications, offering versatility that similar compounds may not provide.

Properties

IUPAC Name

2-bromo-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIBANSYVFWOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677407
Record name 2-Bromo-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-93-4
Record name 2-Bromo-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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